3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a fluorophenyl group, an amino group, and a propanoic acid group . These groups are common in many organic compounds and have various properties and uses. For example, fluorophenyl groups are often used in pharmaceuticals due to their bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The fluorophenyl group would contribute aromaticity, the amino group could participate in hydrogen bonding, and the propanoic acid group would provide acidity .Physical And Chemical Properties Analysis
Based on the components of this compound, it would likely be a solid at room temperature . The presence of the fluorophenyl group could make it somewhat hydrophobic, while the amino and propanoic acid groups could allow it to participate in hydrogen bonding .Scientific Research Applications
Synthesis and Antitumor Activity
Antitumor Activity of Amino Acid Ester Derivatives
A series of amino acid ester derivatives containing 5-fluorouracil were synthesized, showing inhibitory effects against leukemia HL-60 and liver cancer BEL-7402. One derivative exhibited more inhibitory effect against BEL-7402 than 5-FU (Xiong et al., 2009).
Synthesis and Antitumor Activities of Enantiomers
The synthesis of (S)-Methyl and (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate showed that these compounds have selective antitumor activities, where the R-configuration may contribute to the activity (Xiong Jing, 2011).
Antioxidant and Anti-inflammatory Activity
Conjugates with Anti-inflammatory Activity
A series of amino acid conjugates were synthesized showing good antioxidant molecules with potency near to ascorbic acid and exploring anti-inflammatory activity (Sahoo et al., 2011).
Synthesis and Evaluation of Conjugates for Antiulcer Activity
Novel amino acid conjugates were synthesized, exhibiting significant antioxidant and anti-inflammatory activity, as well as efficacy against ulceration (Subudhi & Sahoo, 2011).
Anticonvulsant Agents
- Phenytoin Derivatives as Anticonvulsant Agents: Phenytoin derivatives were synthesized and evaluated for their anticonvulsant activity, contributing to the development of potential treatments for seizure disorders (Deodhar et al., 2009).
Mechanism of Action
Target of Action
A structurally similar compound, ®-2-amino-3-(2-fluorophenyl)propanoic acid, is suggested to function as an agonist of the metabotropic glutamate receptor (mglur) . mGluRs play a crucial role in modulating neuronal excitability and synaptic plasticity.
Mode of Action
If it indeed targets mGluRs like its structurally similar compound, it may bind to these receptors and activate them, leading to a series of intracellular events .
Biochemical Pathways
Activation of mglurs typically leads to the modulation of various downstream signaling pathways, including those involving second messengers like camp, ip3, and dag .
Result of Action
If it acts as an mGluR agonist, it could potentially modulate neuronal excitability and synaptic plasticity .
Future Directions
properties
IUPAC Name |
3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c21-14-8-4-5-9-15(14)22-16(25)12-24-18(28)20(23-19(24)29,11-10-17(26)27)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25)(H,23,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAVNVWEIVEWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.